1-(2-Chlorophenyl)-3-methyl-1-butanone
Description
1-(2-Chlorophenyl)-3-methyl-1-butanone is a substituted aromatic ketone characterized by a chlorophenyl group at position 1 and a methyl group at position 3 of the butanone backbone. The chlorine substituent at the ortho position of the phenyl ring likely enhances lipophilicity and electronic effects, influencing reactivity, solubility, and metabolic stability compared to non-halogenated analogs. Such compounds are of interest in organic synthesis, pharmaceuticals, and materials science due to their versatile functional groups .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHTBBXJONIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348168-03-6 | |
| Record name | 1-(2-Chlorophenyl)-3-methyl-1-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-methyl-1-butanone typically involves the reaction of 2-chlorophenylacetic acid with methylmagnesium bromide, followed by oxidation. The reaction conditions include:
Reagents: 2-chlorophenylacetic acid, methylmagnesium bromide, oxidizing agents (e.g., potassium permanganate or chromium trioxide).
Solvents: Common solvents used include diethyl ether and dichloromethane.
Temperature: The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-methyl-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-chlorophenylacetic acid.
Reduction: 1-(2-chlorophenyl)-3-methyl-1-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-1-butanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-1-butanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Key Observations:
- Chlorine vs. Hydroxyl Substitution : The hydroxyl group in 1-(2-Hydroxyphenyl)-3-methylbutan-1-one increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the chlorinated analog . Chlorine, being electron-withdrawing, may reduce metabolic degradation rates, increasing persistence in biological systems .
- Pyridyl vs. Phenyl Backbones: 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (a nitrosamine) exhibits significant carcinogenicity due to its nitroso group, unlike the non-nitrosated 1-(2-chlorophenyl) analog. This highlights the critical role of functional groups in toxicity .
Metabolic and Toxicological Profiles
- Nitrosamine Derivatives: 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone is metabolized via α-hydroxylation, generating reactive intermediates (e.g., diazohydroxides) that alkylate DNA, contributing to carcinogenicity .
- Halogenated Analogs : 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one’s safety data emphasize risks like skin/eye irritation, common in halogenated aromatics . The chloro-fluoro combination may enhance stability but also environmental persistence.
Biological Activity
1-(2-Chlorophenyl)-3-methyl-1-butanone, with the molecular formula CHClO, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 196.68 g/mol
- SMILES Notation : CC(C)CC(=O)C1=CC=CC=C1Cl
- InChI Key : KEWHTBBXJONIPM-UHFFFAOYSA-N
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound's structure allows it to interact with multiple biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways and interact with cellular components.
- Antimicrobial Activity : Studies suggest that the compound disrupts bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various tissues.
- Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Anticancer | Induced apoptosis in breast cancer cells |
Case Study: Anticancer Activity
A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death. The mechanism involved the activation of the intrinsic apoptotic pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate lipophilicity, which facilitates its absorption across biological membranes. However, detailed studies on its metabolic pathways and elimination are still required.
Toxicological Profile
While preliminary studies indicate potential therapeutic benefits, toxicity assessments are crucial. The compound's chlorinated structure raises concerns regarding its safety profile, particularly regarding long-term exposure and accumulation in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
